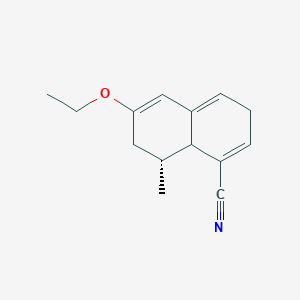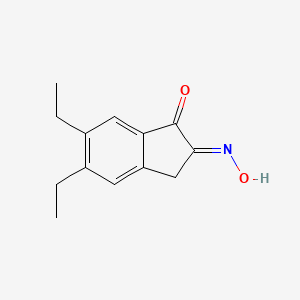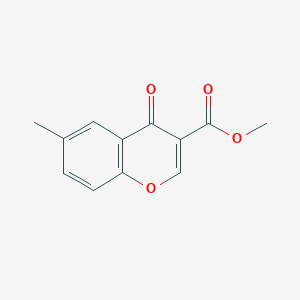
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: is an organic compound that features a pyridazine ring substituted with a methyl group and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine typically involves the borylation of a pyridazine derivative. One common method is the reaction of 3-Methyl-6-bromopyridazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The pyridazine ring can undergo reduction reactions under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products:
Oxidation: 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can be converted to its corresponding boronic acid.
Reduction: Reduced pyridazine derivatives.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to form complex molecules.
Industry:
- Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The pyridazine ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness:
- The presence of the pyridazine ring in 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine distinguishes it from other boronic esters. This ring structure imparts unique electronic properties and reactivity, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C11H17BN2O2 |
|---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-6-7-9(14-13-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 |
InChI Key |
NBIKUTOSDDAENH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



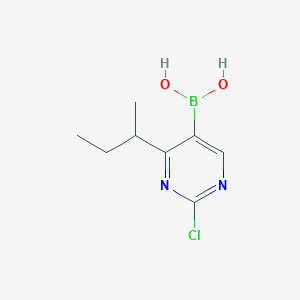
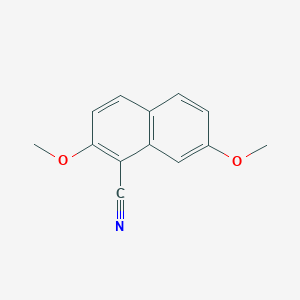
![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)


![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)

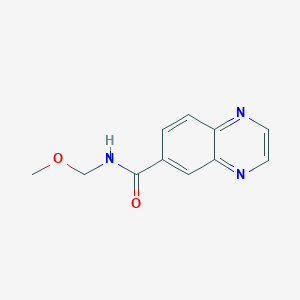
![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)
